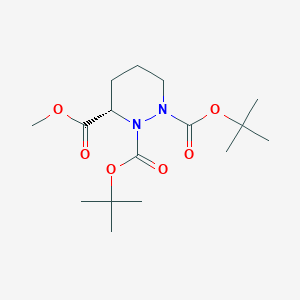
1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate
Übersicht
Beschreibung
1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound belongs to the class of diazinane derivatives characterized by its unique structure, which includes a tetrahydro-pyridazine ring and multiple carboxylic acid ester groups. Its molecular formula is C16H28N2O6, and it has a molecular weight of 344.4 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data.
Molecular Structure
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 344.4 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
| CAS Number | 222556-21-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an enzyme inhibitor affecting several biochemical pathways.
Antioxidant Activity
Recent research has indicated that compounds similar to this compound exhibit potent antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular environments.
Case Study: ROS Scavenging
In vitro studies demonstrated that the compound effectively reduced ROS levels induced by oxidative agents such as SIN-1. The ability to scavenge ROS was quantified through fluorescence measurements using DCFH-DA assays.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production and is often targeted for skin-related disorders. Analogous compounds have shown significant inhibition of tyrosinase activity.
| Compound | IC50 Value (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 1 | 3.82 | 5x stronger |
| Analog 2 | 3.77 | Similar |
| Analog 3 | 0.08 | 22x stronger |
These findings suggest that modifications in the chemical structure can significantly enhance the inhibitory effects on tyrosinase.
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of this compound in various cancer cell lines. Preliminary results indicate selective cytotoxicity towards certain cancer cells while exhibiting low toxicity to normal cells.
Eigenschaften
IUPAC Name |
1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-9-11(12(19)22-7)18(17)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDHJHPFRZXSJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















